molecular formula C4H9ClN4O B2929739 3-Dimethylaminosydnonimine hydrochloride CAS No. 16142-33-9

3-Dimethylaminosydnonimine hydrochloride

Cat. No.: B2929739
CAS No.: 16142-33-9
M. Wt: 164.59
InChI Key: ZVTSFPTZKBLNRZ-UHFFFAOYSA-N
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Description

3-Dimethylaminosydnonimine hydrochloride is a chemical compound with the molecular formula C4H8N4O•HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylaminosydnonimine hydrochloride typically involves the reaction of dimethylamine with sydnone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminosydnonimine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various amines.

Scientific Research Applications

3-Dimethylaminosydnonimine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to facilitate the formation of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a signaling molecule.

    Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 3-Dimethylaminosydnonimine hydrochloride involves its interaction with specific molecular targets. It can act as a donor of nitric oxide, which plays a crucial role in various physiological processes. The compound’s effects are mediated through the activation of signaling pathways, including the cyclic GMP pathway, which is involved in vasodilation and other cellular responses.

Comparison with Similar Compounds

3-Dimethylaminosydnonimine hydrochloride can be compared with other similar compounds, such as:

    Sydnone derivatives: These compounds share a similar core structure and exhibit comparable reactivity.

    Nitric oxide donors: Compounds like nitroglycerin and sodium nitroprusside also release nitric oxide and have similar physiological effects.

The uniqueness of this compound lies in its specific chemical structure, which allows for distinct reactivity and applications in various fields.

Properties

IUPAC Name

5-imino-N,N-dimethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-7(2)8-3-4(5)9-6-8/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOQSVRDMSNIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[N+]1=CC(=N)O[N-]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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